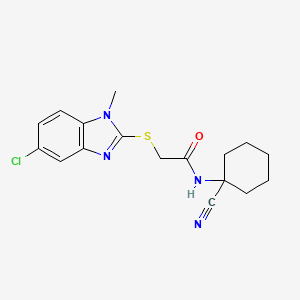

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound is a synthetic molecule with the following properties:

- Molecular Formula : C<sub>17</sub>H<sub>19</sub>ClN<sub>4</sub>OS

- Molecular Weight : 362.88 g/mol

Synthesis Analysis

- The synthesis involves the bridging of benzimidazole and benzophenone moieties, resulting in a novel scaffold.

- Detailed synthetic steps and reaction conditions are available in relevant research papers.

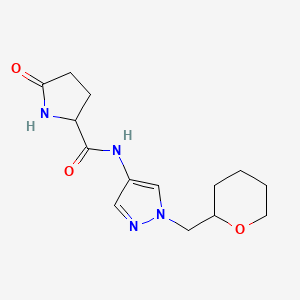

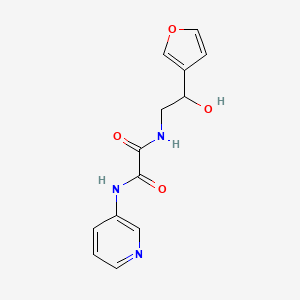

Molecular Structure Analysis

- The compound consists of a benzimidazole ring, a sulfanyl group, and a cyanocyclohexylacetamide moiety.

- The molecular structure can be visualized using software tools or molecular modeling techniques.

Chemical Reactions Analysis

- The compound’s reactivity and potential reactions depend on its functional groups.

- Further studies are needed to explore its chemical behavior under various conditions.

Physical And Chemical Properties Analysis

- Density : Approximately 1.7 g/cm³

- Boiling Point : Not specified

- Solubility : Depends on the solvent used

- Other properties : Refer to relevant research for detailed physical and chemical characteristics.

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds has led to the analysis of their crystal structures. For instance, the study of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide revealed insights into its molecular structure, indicating the presence of electron delocalization and specific bond lengths that suggest potential pharmacological activities due to structural uniqueness (Cai et al., 2009).

Heterocyclic Compound Synthesis

The compound is part of a larger family of heterocyclic compounds. Research into this family has shown that these compounds have diverse applications in synthesizing novel drugs due to their complex structures. For example, the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety (Darwish et al., 2014) points to the versatility and potential utility of these compounds in drug discovery and development.

Antimicrobial and Cytotoxic Activity

Several studies have investigated the antimicrobial and cytotoxic activities of compounds structurally similar to 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide. For instance, the synthesis and evaluation of certain new thiazolidinone, thiazoline, and thiophene derivatives revealed promising antimicrobial activities, suggesting potential use in developing new antibiotics or antifungal agents (Gouda et al., 2010).

Bioactive Benzothiazolinone Acetamide Analogs

Research into bioactive benzothiazolinone acetamide analogs demonstrated their potential for use as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a possible application in renewable energy technologies (Mary et al., 2020). This highlights the diverse applications of these compounds beyond the pharmaceutical industry.

Safety And Hazards

- Safety data is not provided in the available information.

- Researchers should conduct toxicity studies and safety assessments.

Future Directions

- Investigate the compound’s biological activity against specific bacterial strains.

- Explore its potential as an antibacterial agent.

- Conduct further in vitro and in vivo studies to validate its efficacy.

properties

IUPAC Name |

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4OS/c1-22-14-6-5-12(18)9-13(14)20-16(22)24-10-15(23)21-17(11-19)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIYAMJKPLBAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)NC3(CCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)

![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)

![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)

![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)

![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)

![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)

![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)